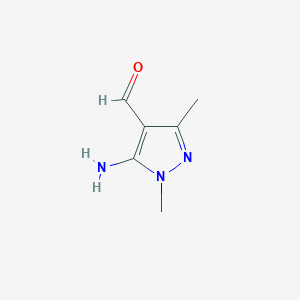

5-Amino-1,3-dimethylpyrazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

5-Amino-1,3-dimethylpyrazole undergoes cyclocondensation with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . There are many ways to synthesize 5-amino-1,3-dimethylpyrazole, including condensation with Mannich base and methylhydrazine .

Molecular Structure Analysis

The molecular structure of 5-Amino-1,3-dimethylpyrazole can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular formula is C5H9N3, and the average mass is 111.145 Da .

Chemical Reactions Analysis

5-Amino-1,3-dimethylpyrazole is a potent reagent in organic and medicinal synthesis . It has been used as a versatile synthetic building block in the synthesis of remarkable organic molecules with versatile functionalities .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-1,3-dimethylpyrazole include a density of 1.17±0.1 g/cm3 (Predicted), a melting point of 65-69 °C (lit.), a boiling point of 121-123 °C (Press: 9 Torr), and a flash point of 88°C .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Novel Compounds : 5-Amino-1,3-dimethylpyrazole-4-carbaldehyde is involved in the synthesis of various novel compounds. For instance, its reaction with 4-methoxybenzo[1,3]dioxole-5-carbaldehyde leads to a new compound with specific crystalline properties, highlighting its role in creating structurally unique molecules (Arderne, Fotsing, & Ndinteh, 2021).

Formation of Imidazo[4,5-b]pyridine Derivatives : It is used in preparing imidazo[4,5-b]pyridine derivatives. This process involves the condensation of compounds like 4-Amino-1,2-dimethylimidazole-5-carbaldehyde with various carbonyl compounds (Perandones & Soto, 1997).

Synthesis of 1,4-Dihydropyridines : The compound is instrumental in synthesizing 1,4-dihydropyridines with a pyrazole moiety, which are obtained through a variation of the classical Hantzsch synthesis (Thakrar et al., 2012).

Chemical Reactions and Formylations

Vilsmeier-Haak Formylation : In a study exploring the Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, 5-Amino-1,3-dimethylpyrazole-4-carbaldehyde was synthesized, demonstrating its potential in formylation processes (Attaryan et al., 2006).

Synthesis of Schiff Bases : The compound is used for synthesizing Schiff bases, as seen in the creation of new pyrazole-containing aldehydes and their subsequent reactions with primary amines (Potapov, Khlebnikov, & Ogorodnikov, 2006).

Material Preparation and Synthesis

Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride : A scalable process for preparing 4-amino-1,3-dimethylpyrazole hydrochloride, a useful starting material, involves a three-step sequence from methyl hydrazine and acetaldehyde dimethylacetal, highlighting its role in material preparation (Graham, Brown, & Ford, 2010).

Facile Synthesis of Purines : The compound is involved in the facile one-pot synthesis of purines, showcasing its utility in creating complex organic molecules (Perandones & Soto, 1997).

Photophysical Studies

- Study of Photophysical Properties : Its derivatives are used in studying photophysical properties, as seen in the synthesis of heterocyclic orthoaminoaldehydes and their role in determining the absorption and emission characteristics based on substituents (Patil et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as 5-amino-pyrazoles have been reported to target various proteins and enzymes .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in their function .

Biochemical Pathways

Related compounds have been found to impact various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Related compounds have been shown to have various effects at the molecular and cellular levels .

Action Environment

Such factors can significantly impact the action of similar compounds .

Propriétés

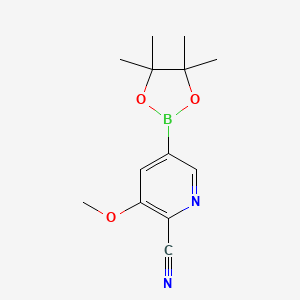

IUPAC Name |

5-amino-1,3-dimethylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-5(3-10)6(7)9(2)8-4/h3H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWISGVUHHTGQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3-dimethylpyrazole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride](/img/structure/B2565062.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2565068.png)

![Spiro[2.3]hexane-1-sulfonyl chloride](/img/structure/B2565070.png)

![4-(6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2565072.png)

![(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2565075.png)

![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-acetamido-N-methylbenzamide](/img/structure/B2565079.png)

![1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2565082.png)